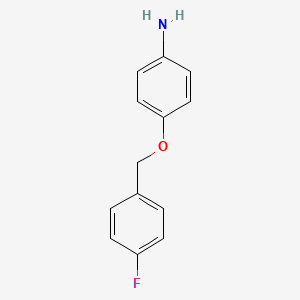

4-(4-Fluoro-benzyloxy)-phenylamine

Overview

Description

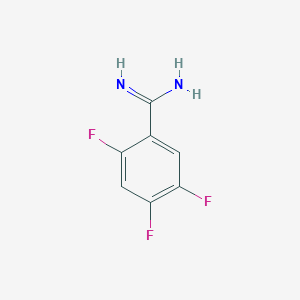

4-(4-Fluoro-benzyloxy)-phenylamine is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Ordering and Interaction in Liquid Crystals : A study by Ojha and Pisipati (2003) involved computational analysis of molecular ordering in nematic and smectic mesogens, which are related to 4-(4-Fluoro-benzyloxy)-phenylamine. This research is crucial for understanding the molecular interactions and ordering in liquid crystals, which have applications in display technologies and other materials science fields (Ojha & Pisipati, 2003).

UV-Visible Spectral Shifts in Fluorinated Liquid Crystals : Praveen and Ojha (2012) explored the photoresponsive behaviour of fluorinated liquid crystals using computational methods. This research helps in understanding the spectral shifts and absorbance in the UV-visible region, contributing to the development of materials with enhanced UV stability and conductivity (Praveen & Ojha, 2012).

Synthesis and Structure of Pharmaceutical Compounds : Li Meiling (2010) conducted a study on the synthesis of a compound structurally similar to 4-(4-Fluoro-benzyloxy)-phenylbutazone, demonstrating the importance of such compounds in pharmaceutical synthesis and the development of new therapeutic agents (Li Meiling, 2010).

Two-Photon Fluorescence Imaging in Live Cells : Wang et al. (2011) synthesized a star-shaped glycosylated conjugated oligomer, related to this compound, for two-photon fluorescence imaging of live cells. This research is significant for bioimaging applications, enabling the study of cellular processes in real time (Wang et al., 2011).

Investigation of Photodehalogenation Processes : Protti et al. (2012) studied the photodehalogenation of fluoro or chlorobenzene derivatives, generating phenyl cations and potentially benzyne. This research is crucial for understanding chemical processes that are relevant to the development of new materials and pharmaceuticals (Protti et al., 2012).

Application in Sensing Technology : Tanaka et al. (2001) discussed the use of fluorinated compounds for sensing pH and metal cations. This application is essential in developing new sensors and diagnostic tools (Tanaka et al., 2001).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-[(4-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJLZHPOOMPGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424551 | |

| Record name | 4-(4-Fluoro-benzyloxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53234-85-8 | |

| Record name | 4-(4-Fluoro-benzyloxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

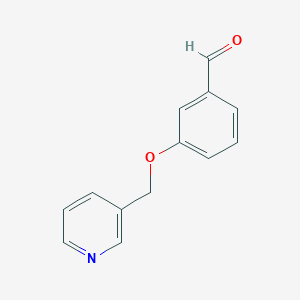

Synthesis routes and methods I

Procedure details

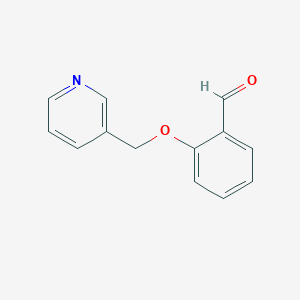

Synthesis routes and methods II

Procedure details

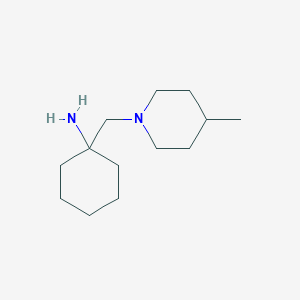

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)